LogP Comparison with Structural Analogs 5,5-Dimethylhydantoin and 5-Ethyl-5-methylhydantoin
The predicted LogP for the target compound is estimated to be between -0.50 and +0.05, significantly lower than its 5-ethyl-5-methyl substituted analog. This difference, driven by the ether oxygen in the tetrahydrofuran ring, indicates substantially higher polarity and hydrophilicity, which directly impacts partitioning behavior in biological systems [1].
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated range: -0.50 to +0.05 (from diverse computational predictions on structural analogs [1]) |
| Comparator Or Baseline | 5-Ethyl-5-methylimidazolidine-2,4-dione (LogP = 0.65, Chemsrc estimate ). 5,5-Dimethylhydantoin (LogP = -0.48, Wikipedia cited value [2]) |
| Quantified Difference | The target compound's LogP is predicted to be ~0.7 to 1.15 units lower than 5-ethyl-5-methylhydantoin, indicating a >10-fold difference in octanol/water partition coefficient. |
| Conditions | Predicted values based on computational models, not experimentally determined. |
Why This Matters
The difference in LogP implies a fundamental shift in bioavailability and biodistribution profiles, making the target compound a preferred choice for research requiring a more polar, hydrophilic scaffold compared to common alkyl-substituted hydantoins.
- [1] ZINC database entry for related C8H12N2O3 structure (ZINC33696236). Predicted logP = 0.048. Available at zinc20.docking.org. View Source
- [2] Wikipedia contributors. (2026). 5,5-Dimethylhydantoin. In Wikipedia, The Free Encyclopedia. LogP data. View Source
